2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C21H14Cl3F3N2O3S and its molecular weight is 537.76. The purity is usually 95%.
BenchChem offers high-quality 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Asymmetric Epoxidation
Research on catalytic asymmetric epoxidation of aldehydes using 1,3-oxathianes, which are structurally related to the functional groups in the specified compound, has shown promising results in achieving high yield and enantioselectivity. These processes are crucial for the synthesis of epoxides, which are valuable intermediates in the synthesis of various organic compounds (Aggarwal et al., 1998).
Synthesis of Thiazoles
The use of trifluoroacetaldehyde O-(aryl)oxime in cycloaddition reactions for the synthesis of thiazoles demonstrates the synthetic versatility of oxime derivatives in organic chemistry. Thiazoles are important heterocycles in the development of pharmaceuticals and agrochemicals (Yao et al., 2022).
Cross-Coupling Reactions
The use of carbaldehydes in Sonogashira-type cross-coupling reactions to produce pyrazolo[4,3-c]pyridines from oximes indicates the potential of oxime derivatives in facilitating the synthesis of complex heterocyclic compounds. Such compounds have applications in drug discovery and materials science (Vilkauskaitė et al., 2011).
Vilsmeier Reaction for Pyridine Synthesis
The Vilsmeier reaction of oxime derivatives to produce pyridine carboxaldehydes showcases the application of oxime and aldehyde functional groups in the construction of pyridine rings, which are core structures in many biologically active molecules (Amaresh & Perumal, 2000).
Organocatalytic Reactions
Research on organocatalytic reactions, such as the β-hydroxylation of α,β-unsaturated aldehydes using oxime derivatives, opens avenues for the synthesis of biologically relevant molecules with high enantioselectivity. These methodologies can be applied to the synthesis of sex pheromone analogues, anti-inflammatory agents, and antibiotics (Bertelsen et al., 2007).
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-dichlorophenyl)methoxy]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3F3N2O3S/c22-16-7-4-8-17(23)15(16)12-32-29-11-19(33(30,31)14-5-2-1-3-6-14)20-18(24)9-13(10-28-20)21(25,26)27/h1-11,19H,12H2/b29-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWHMAKQVKSNL-VPUKRXIYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C=CC=C2Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C=CC=C2Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.